molecular formula C8H15NO2 B14659892 1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester CAS No. 50396-38-8

1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester

Cat. No.: B14659892
CAS No.: 50396-38-8
M. Wt: 157.21 g/mol
InChI Key: CFBZKDDOUUEFLB-UHFFFAOYSA-N
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Description

1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester is a chemical compound belonging to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of hexahydro-1H-azepine with methyl chloroformate in the presence of a base such as triethylamine can yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted azepine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester can be compared with other similar compounds, such as:

    1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a methyl group. It may exhibit different chemical and biological properties due to this structural variation.

    1H-Azepine-2-carboxylic acid, hexahydro-1-methyl-, ethyl ester: This compound has a different substitution pattern on the azepine ring, which can lead to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

50396-38-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl azepane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3

InChI Key

CFBZKDDOUUEFLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCCC1

Origin of Product

United States

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